7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazepine core with chloro and chlorobenzyl substituents. Its molecular formula is C16H13Cl2NS, and it has a molecular weight of 326.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine typically involves the reaction of 2-chlorobenzyl chloride with 7-chloro-2,3-dihydro-1,5-benzothiazepine-4-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Amino-substituted or thiol-substituted benzothiazepines
Scientific Research Applications
7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Mechanism of Action
The mechanism of action of 7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-Chlorobenzyl)-1,3-dimethyl-8-[(2-phenoxyethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of both chloro and chlorobenzyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
7-chloro-4-[(2-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NS2/c17-12-5-6-15-14(9-12)19-16(7-8-20-15)21-10-11-3-1-2-4-13(11)18/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBFDHPRMQQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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